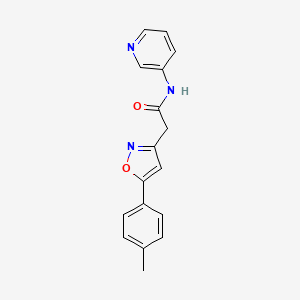

![molecular formula C16H11F3N2O2S B2810144 Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide CAS No. 339099-83-1](/img/structure/B2810144.png)

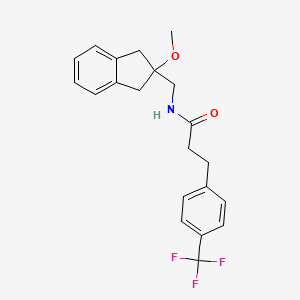

Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

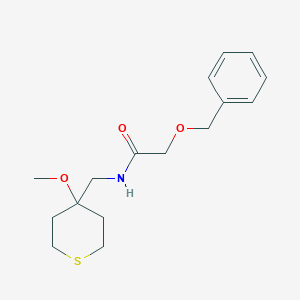

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the appropriate phenyl and oxadiazole precursors. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent . The sulfoxide group could be introduced through oxidation of a corresponding sulfide precursor.Wissenschaftliche Forschungsanwendungen

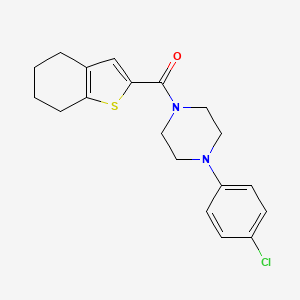

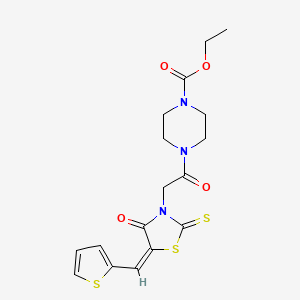

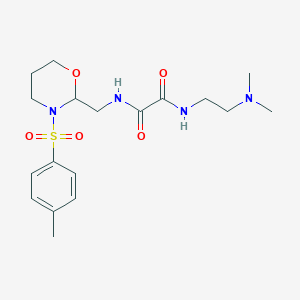

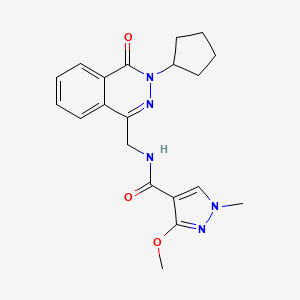

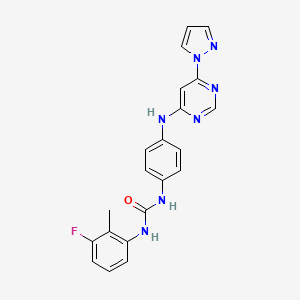

Synthesis and Biological Activities

Synthesis and Anticancer Activities : Novel triazoles bearing 1,2,4-oxadiazole and phenylsulfonyl groups synthesized through 1,3-dipolar cycloaddition showed promising anticancer activities against MCF-7 cells (Dürüst et al., 2014).

Chemosensory Properties : Compounds containing 1,3,4-oxadiazole groups have been studied for their chemosensory properties, showing potential as colorimetric fluoride chemosensors (Ma et al., 2013).

Chemical Properties and Reactions

Reactivity and Rearrangements : The reactivity of certain 1,2,4-oxadiazoles has been explored, revealing their potential in organic synthesis and rearrangements involving a sulfur atom (Vivona et al., 1977).

Synthesis of Heterocycles : Modified aza heterocycles have been synthesized based on 1,2,4-oxadiazoles, demonstrating the versatility of these compounds in organic chemistry (Tyrkov, 2006).

Applications in Material Science

- Organic Light-Emitting Diodes (OLEDs) : Iridium emitters with 1,3,4-oxadiazole as ancillary ligands have been developed for efficient OLEDs with low efficiency roll-off (Jin et al., 2014).

Miscellaneous Applications

Corrosion Inhibition : 1,3,4-oxadiazole derivatives have been studied for their ability to inhibit corrosion in mild steel, demonstrating their potential in material protection (Ammal et al., 2018).

Spectral Studies : The absorption and fluorescence spectra of 2-R-5-phenyl-1,3,4-oxadiazoles have been analyzed, revealing insights into their electronic properties (Gaenko et al., 2006).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as those containing a trifluoromethyl group, have been found to act as agonists for the peroxisome proliferator-activated receptor . This receptor plays a crucial role in the regulation of central inflammation .

Mode of Action

For instance, as a peroxisome proliferator-activated receptor agonist, it could potentially bind to the receptor and enhance its activity .

Biochemical Pathways

Given its potential role as a peroxisome proliferator-activated receptor agonist, it could influence pathways related to inflammation and metabolic processes .

Result of Action

If it acts as a peroxisome proliferator-activated receptor agonist, it could potentially regulate inflammation and metabolic processes at the cellular level .

Eigenschaften

IUPAC Name |

5-(2-methylsulfinylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O2S/c1-24(22)13-5-3-2-4-12(13)15-20-14(21-23-15)10-6-8-11(9-7-10)16(17,18)19/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCGHXAFXWZWEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2810065.png)

![(2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2810067.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2810068.png)

![2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2810074.png)

![5-Methyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2810079.png)